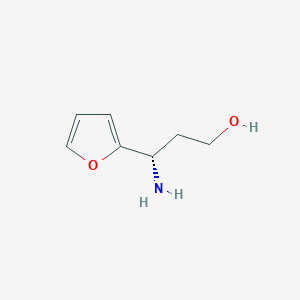
6,7-Dibromochroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dibromochroman-4-one is a brominated derivative of chroman-4-one, a heterocyclic compound that consists of a benzene ring fused to a dihydropyranone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromochroman-4-one typically involves the bromination of chroman-4-one. One common method is the direct bromination of chroman-4-one using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6 and 7 positions of the chroman-4-one ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
6,7-Dibromochroman-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the chroman-4-one ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: The corresponding alcohol derivative of this compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
科学的研究の応用
6,7-Dibromochroman-4-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active chroman-4-one derivatives.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action of 6,7-Dibromochroman-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its brominated structure may allow it to interact with specific enzymes or receptors, leading to inhibition or activation of certain biological processes. Further research is needed to elucidate the precise molecular mechanisms involved.
類似化合物との比較
Similar Compounds
Chroman-4-one: The parent compound, which lacks the bromine atoms.
6,8-Dibromochroman-4-one: Another brominated derivative with bromine atoms at different positions.
Chroman-2-one: A structurally similar compound with a different substitution pattern.
Uniqueness
6,7-Dibromochroman-4-one is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.
特性
分子式 |
C9H6Br2O2 |
|---|---|
分子量 |
305.95 g/mol |
IUPAC名 |
6,7-dibromo-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H6Br2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 |
InChIキー |
XUUKFXDCWORVTJ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC(=C(C=C2C1=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



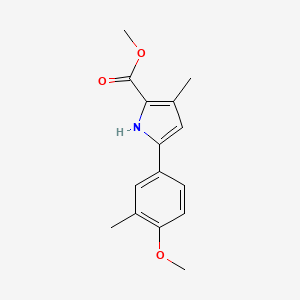

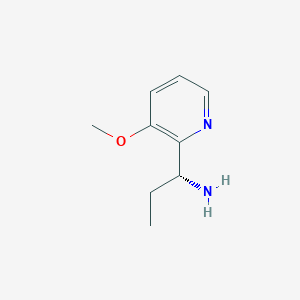
![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)
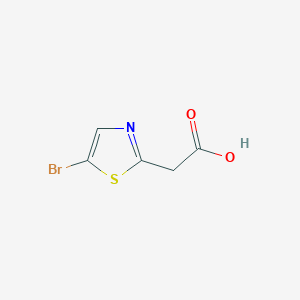

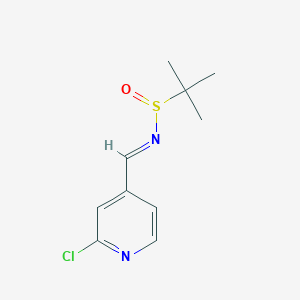

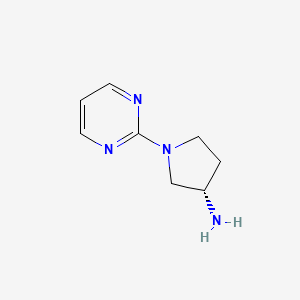
![Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13039598.png)
